3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
Description
3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has gained prominence due to its aromaticity and lower toxicity .
Properties
IUPAC Name |
3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c14-8(11-9-12-10-5-17-9)6-2-1-3-7(4-6)13(15)16/h1-5H,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIANMMMYMSTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Chemical Reactions Analysis
3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include hydrazine hydrate, triethylamine, and various aldehydes and ketones . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with cellular targets, leading to the disruption of essential biological processes. The compound can inhibit DNA replication by interacting with nucleic acids, thereby preventing the proliferation of bacterial and cancer cells . Additionally, it can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death .
Comparison with Similar Compounds
3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer properties but has different substituents that may affect its activity and toxicity.
2-Amino-1,3,4-thiadiazole: This derivative has shown potential as an antimicrobial agent and has a different mechanism of action compared to 3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
